![molecular formula C12H27OPSi B14613510 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one CAS No. 60820-23-7](/img/structure/B14613510.png)
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one is a tertiary phosphine compound characterized by the presence of a tert-butyl group, a trimethylsilyl group, and a phosphanyl group attached to a 2,2-dimethylpropan-1-one backbone. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Méthodes De Préparation
The synthesis of 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one typically involves the reaction of tert-butyl(trimethylsilyl)phosphine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .
Applications De Recherche Scientifique
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials
Mécanisme D'action
The mechanism of action of 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets through its phosphanyl group. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved in these reactions depend on the specific conditions and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
Trimethylsilylphosphines: These compounds have similar structural features but differ in their reactivity and applications.
tert-Butylphosphines: These compounds share the tert-butyl group but differ in the presence of the trimethylsilyl group.
Dimethylpropan-1-one derivatives: These compounds have the same backbone but differ in the substituents attached to the phosphanyl group. The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and applications
Propriétés
Numéro CAS |
60820-23-7 |
|---|---|
Formule moléculaire |
C12H27OPSi |
Poids moléculaire |
246.40 g/mol |
Nom IUPAC |
1-[tert-butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H27OPSi/c1-11(2,3)10(13)14(12(4,5)6)15(7,8)9/h1-9H3 |
Clé InChI |
PRBYHVKJPPWHGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)P(C(C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


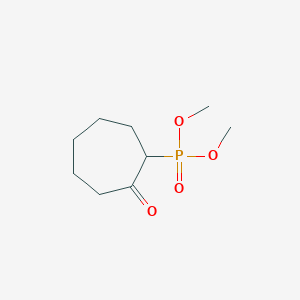
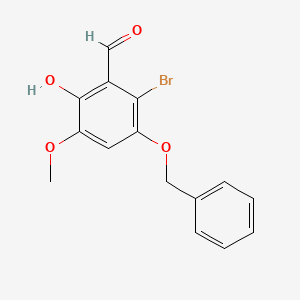
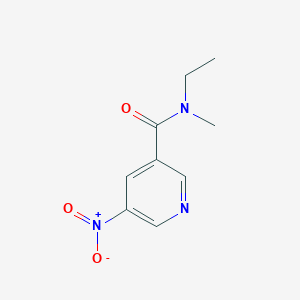
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
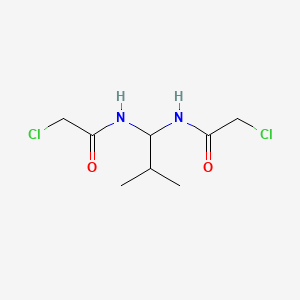
![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
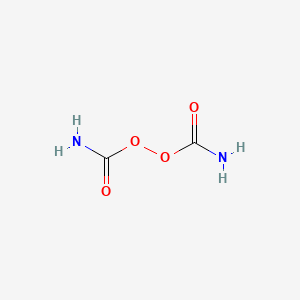
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
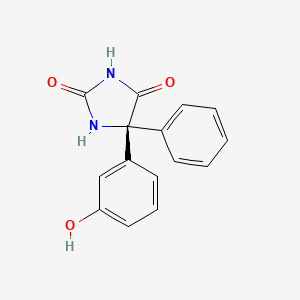
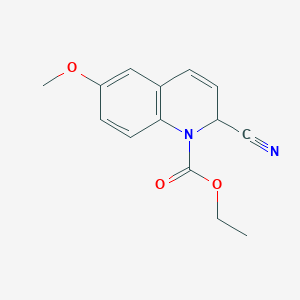
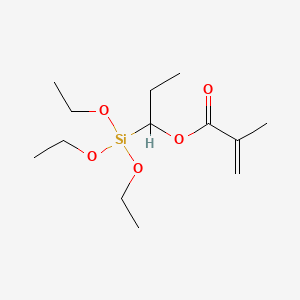

![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
